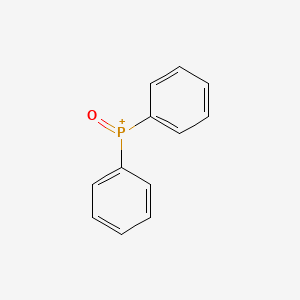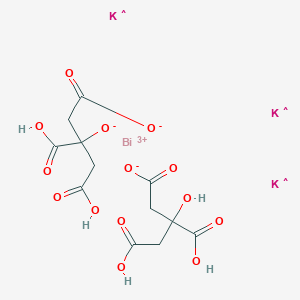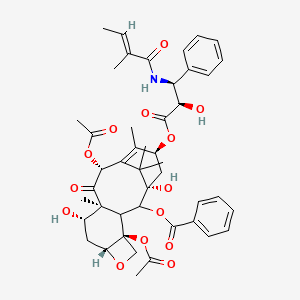
Taxol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalomannine is a taxane diterpenoid.
Scientific Research Applications
Taxol's Interaction with Toll-Like Receptors
Taxol, also known as paclitaxel, mimics the action of lipopolysaccharide (LPS) in mice, but not in humans, through interaction with Toll-like receptor 4 (TLR4). This interaction, involving the TLR4·MD-2 complex, is crucial for Taxol's LPS-mimetic activity in mice (Kawasaki et al., 2000).
Biosynthesis and Biotechnological Applications
Taxol's biosynthesis has been extensively studied due to its significant antitumor properties. Efforts to produce Taxol through biotechnological means, such as yew cell culture, are ongoing to meet the increasing demand for this drug (Jennewein & Croteau, 2001).
Production by Endophytic Fungi
Endophytic fungi like Bartalinia robillardoides and Phyllosticta dioscoreae, isolated from medicinal plants, have shown potential in Taxol production. These fungi demonstrate the possibility of using microbial sources for Taxol production, potentially leading to more sustainable and scalable production methods (Gangadevi & Muthumary, 2008; Kumaran et al., 2009).
Chemotherapy and Cancer Treatment
Taxol is a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancers. Its ability to stabilize microtubules and induce apoptosis in cancer cells is a key aspect of its mechanism of action (Weaver, 2014; Yang & Horwitz, 2017).
Enhancement of Taxol Efficacy
Studies have explored how other substances, like curcumin, enhance Taxol's anticancer effects. This synergy is attributed to the down-regulation of nuclear factor-κB and the serine/threonine kinase Akt, indicating potential for improved therapeutic strategies in cancer treatment (Bava et al., 2005).
Microtubule Dynamics
Taxol's role in altering the dynamics of microtubules and increasing their flexibility is crucial for its therapeutic action. This alteration in microtubule behavior contributes to its effectiveness in stabilizing these structures and thus inhibiting cell division (Mitra & Sept, 2008).
Taxol Resistance in Cancer Treatment
Understanding the mechanisms of acquired resistance to Taxol is vital in improving its efficacy in cancer therapy. Studies have identified roles for proteins like TWIST in the development of Taxol resistance, providing insights for overcoming this challenge in cancer treatment (Wang et al., 2004).
Applications in Oral Squamous Cell Carcinoma
Research on Taxol's efficacy against oral squamous cell carcinoma has shown promising results, suggesting its potential use in various cancer types beyond those traditionally treated with Taxol (Ledwitch et al., 2013).
properties
Product Name |
Taxol B |
|---|---|
Molecular Formula |
C45H53NO14 |
Molecular Weight |
831.9 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36?,38-,43+,44-,45+/m0/s1 |
InChI Key |
DBXFAPJCZABTDR-UJLUYDJNSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H](C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Pictograms |
Corrosive; Irritant |
synonyms |
cephalomannine taxol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1r,2r)-2-[(2s,4e,6e,8r,9s,11r,13s,15s,16s)-7-Cyano-8,16-Dihydroxy-9,11,13,15-Tetramethyl-18-Oxooxacyclooctadeca-4,6-Dien-2-Yl]cyclopentanecarboxylic Acid](/img/structure/B1239916.png)
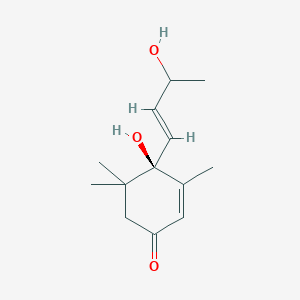


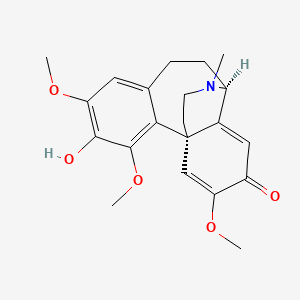

![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate](/img/structure/B1239930.png)
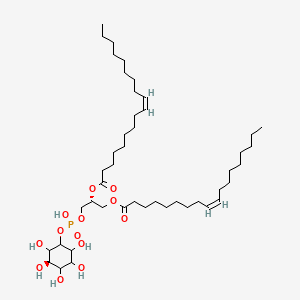
![1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide](/img/structure/B1239932.png)

